molecular formula C10H10N4OS B10784611 Methisazone CAS No. 26153-15-1

Methisazone

Cat. No.: B10784611
CAS No.: 26153-15-1
M. Wt: 234.28 g/mol
InChI Key: TTZUCVNWOZLIGL-UHFFFAOYSA-N
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Description

Methisazone, also known as metisazone, is an antiviral compound primarily known for its efficacy against pox viruses. It works by inhibiting messenger ribonucleic acid and protein synthesis, which are crucial for viral replication. This compound was initially developed in the 1960s and showed promising results in combating smallpox infections. its widespread use was limited due to logistical challenges in developing countries and the availability of alternative treatments in developed nations .

Preparation Methods

Methisazone is synthesized through the condensation of N-methyl isatin with thiosemicarbazide. The reaction typically involves the following steps:

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methisazone undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Methisazone exerts its antiviral effects by inhibiting the synthesis of messenger ribonucleic acid and proteins in viruses. This inhibition disrupts the viral replication process, preventing the virus from multiplying and spreading. The molecular targets of this compound include viral ribonucleic acid-dependent ribonucleic acid polymerase and other essential viral proteins .

Comparison with Similar Compounds

Methisazone belongs to the class of thiosemicarbazone derivatives, which are known for their broad-spectrum antiviral activity. Similar compounds include:

This compound is unique in its specific efficacy against pox viruses and its historical significance in smallpox research. Its ability to inhibit messenger ribonucleic acid and protein synthesis sets it apart from other antiviral agents.

Properties

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046413, DTXSID10859687
Record name Methisazone
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Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-68-5, 26153-15-1
Record name Methisazone [USAN]
Source ChemIDplus
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Record name Metisazone
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Record name Methisazone
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Record name METHISAZONE
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